N1,N2-Dimesitylethane-1,2-diamine
Overview
Description
N1,N2-Dimesitylethane-1,2-diamine is an organic compound with the molecular formula C20H28N2. It is characterized by the presence of two mesityl groups attached to an ethane-1,2-diamine backbone. This compound is known for its unique structural properties and is used in various chemical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
N1,N2-Dimesitylethane-1,2-diamine can be synthesized through a multi-step process. One common method involves the reduction of an imine intermediate. The imine is first suspended in ethyl alcohol and cooled to 0°C. Sodium borohydride is then added slowly, and the mixture is stirred and refluxed until the reaction solution becomes colorless. The solution is then cooled to room temperature, and aqueous saturated sodium chloride is added. The organic phase is separated, washed with water, dried under anhydrous sodium sulfate, and the volatiles are removed under vacuum to yield the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves similar synthetic routes as described above, with optimizations for large-scale production. This includes the use of larger reaction vessels, automated addition of reagents, and continuous monitoring of reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N1,N2-Dimesitylethane-1,2-diamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: It can be reduced using common reducing agents like sodium borohydride.
Substitution: The mesityl groups can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Sodium borohydride or lithium aluminum hydride are commonly used.
Substitution: Halogenating agents or other electrophiles can be used to introduce new functional groups.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized amine derivatives, while substitution reactions can produce a variety of substituted mesityl derivatives.
Scientific Research Applications
N1,N2-Dimesitylethane-1,2-diamine has several applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry to form complexes with metals, which can be used as catalysts in various reactions.
Biology: Its derivatives are studied for potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: It is used in the synthesis of advanced materials and as a building block for various chemical products.
Mechanism of Action
The mechanism of action of N1,N2-Dimesitylethane-1,2-diamine involves its ability to form stable complexes with metal ions. These complexes can act as catalysts, facilitating various chemical reactions by lowering the activation energy and increasing the reaction rate. The mesityl groups provide steric hindrance, which can influence the selectivity and reactivity of the compound.
Comparison with Similar Compounds
Similar Compounds
N,N’-Dimethylethylenediamine: This compound has a similar ethane-1,2-diamine backbone but with methyl groups instead of mesityl groups.
N,N’-Bis(2,4,6-trimethylphenyl)ethane-1,2-diamine: Another similar compound with trimethylphenyl groups attached to the ethane-1,2-diamine backbone.
Uniqueness
N1,N2-Dimesitylethane-1,2-diamine is unique due to the presence of mesityl groups, which provide significant steric hindrance and influence its chemical reactivity and selectivity. This makes it particularly useful in applications where specific reactivity patterns are desired.
Properties
IUPAC Name |
N,N'-bis(2,4,6-trimethylphenyl)ethane-1,2-diamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28N2/c1-13-9-15(3)19(16(4)10-13)21-7-8-22-20-17(5)11-14(2)12-18(20)6/h9-12,21-22H,7-8H2,1-6H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RQXQQXIIAQTDHU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)NCCNC2=C(C=C(C=C2C)C)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10420139 | |
Record name | N~1~,N~2~-Bis(2,4,6-trimethylphenyl)ethane-1,2-diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10420139 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
296.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
134030-21-0 | |
Record name | N~1~,N~2~-Bis(2,4,6-trimethylphenyl)ethane-1,2-diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10420139 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N1,N2-Dimesitylethane-1,2-diamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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